molecular formula C11H9FN2 B8470622 4-(3-Fluoropyridin-4-yl)aniline

4-(3-Fluoropyridin-4-yl)aniline

Cat. No.: B8470622
M. Wt: 188.20 g/mol
InChI Key: CNLVPAXNKVMPRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Fluoropyridin-4-yl)aniline is an aromatic amine derivative consisting of an aniline core (benzene ring with an amino group) substituted at the para-position with a 3-fluoropyridin-4-yl group. This structure combines the electron-donating properties of the aniline moiety with the electron-withdrawing effects of the fluorine atom on the pyridine ring, influencing its electronic and steric properties.

Properties

Molecular Formula

C11H9FN2

Molecular Weight

188.20 g/mol

IUPAC Name

4-(3-fluoropyridin-4-yl)aniline

InChI

InChI=1S/C11H9FN2/c12-11-7-14-6-5-10(11)8-1-3-9(13)4-2-8/h1-7H,13H2

InChI Key

CNLVPAXNKVMPRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NC=C2)F)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

The following table highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituent Position Key Features Reference
4-(3-Fluoropyridin-4-yl)aniline C₁₁H₈FN₂ Fluorine at pyridine C3; pyridine at aniline C4 Combines electron-deficient pyridine with fluorine for enhanced polarity.
4-Fluoro-3-(pyridin-3-yl)aniline C₁₁H₈FN₂ Fluorine at benzene C4; pyridine at benzene C3 Fluorine on benzene ring alters electronic distribution vs. pyridine-bound F.
3-Fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)aniline C₁₂H₈FN₃OS Fluorine at benzene C3; thienopyrimidine at C4 Thienopyrimidine introduces a fused heterocycle, increasing steric bulk.
3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)aniline C₁₂H₁₇FN₂O Fluorine at benzene C3; pyrrolidin-ethoxy at C4 Alkoxy-pyrrolidine side chain enhances solubility and flexibility.

Key Observations :

  • Substituent Position : The placement of fluorine (on pyridine vs. benzene) significantly alters electron density. In this compound, the fluorine on pyridine creates a stronger electron-withdrawing effect compared to 4-Fluoro-3-(pyridin-3-yl)aniline, where fluorine resides on the benzene ring .
  • Heterocyclic Systems: Compounds like 3-Fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)aniline incorporate fused heterocycles, which increase molecular rigidity and may enhance binding specificity in biological targets .

Physicochemical Properties

  • Electronic Effects: Fluorine on pyridine (as in the target compound) enhances electrophilicity, which may improve interactions with electron-rich biological targets compared to non-fluorinated analogs like 4-(pyridin-3-yloxy)aniline () .

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